![molecular formula C17H17FN4O2S B058513 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione CAS No. 111279-87-9](/img/structure/B58513.png)
6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is a synthetic compound that belongs to the family of isothiazoloquinolines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mechanism Of Action
The mechanism of action of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is not fully understood. However, it is believed to act by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes required for bacterial DNA replication and transcription.
Biochemical And Physiological Effects
The compound has been found to exhibit low toxicity and good selectivity towards bacterial cells. It has also been shown to have a low propensity for inducing drug resistance, making it a promising candidate for the development of novel antibacterial agents.
Advantages And Limitations For Lab Experiments
One of the major advantages of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione is its potent antibacterial activity against a broad spectrum of bacterial strains. However, its limited solubility in water and other common solvents can pose a challenge in its formulation and delivery. Additionally, further studies are required to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for the research and development of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione. These include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Further studies to elucidate the mechanism of action and potential side effects of the compound.
3. Development of novel formulations and delivery methods to overcome its limited solubility.
4. Evaluation of its potential as a lead compound for the development of novel antibacterial and antitumor agents.
5. Investigation of its potential applications in other fields, such as agriculture and veterinary medicine.
6. Development of structure-activity relationship (SAR) studies to optimize the potency and selectivity of the compound.
Synthesis Methods
The synthesis of 6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione involves a multi-step process. The initial step involves the formation of a quinoline ring by the reaction of 2-chloro-3-fluoroaniline with ethyl acetoacetate in the presence of potassium carbonate. The resulting intermediate is then treated with piperazine and cyclopropylamine to obtain the final product.
Scientific Research Applications
The compound has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, it has shown promising antitumor activity against various cancer cell lines.
properties
CAS RN |
111279-87-9 |
|---|---|
Product Name |
6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione |
Molecular Formula |
C17H17FN4O2S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
9-cyclopropyl-6-fluoro-7-piperazin-1-yl-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C17H17FN4O2S/c18-11-7-10-12(8-13(11)21-5-3-19-4-6-21)22(9-1-2-9)17-14(15(10)23)16(24)20-25-17/h7-9,19H,1-6H2,(H,20,24) |
InChI Key |
BEZDZMQEVWAVTH-UHFFFAOYSA-N |
SMILES |
C1CC1N2C3=CC(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCNCC5 |
Canonical SMILES |
C1CC1N2C3=CC(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCNCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)
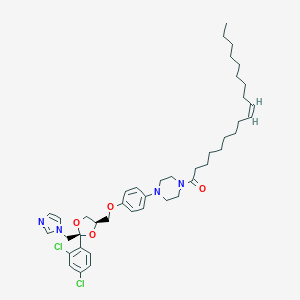
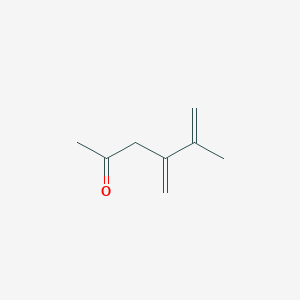
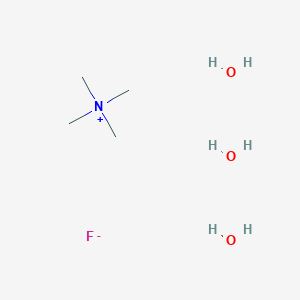
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)
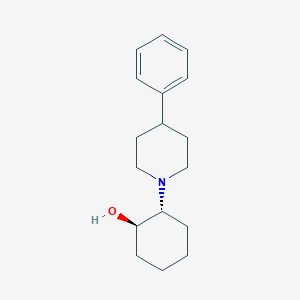

![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)
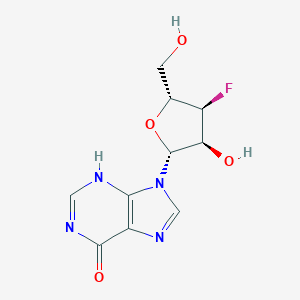
![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)
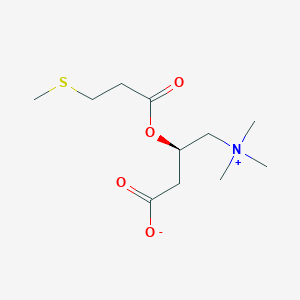
![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)

![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)